![molecular formula C27H28O5 B3043646 (1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane CAS No. 89157-97-1](/img/structure/B3043646.png)
(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane
Descripción general
Descripción
The compound “(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane” is a bicyclic compound with three phenylmethoxy groups attached to it. The (1S,2R,3S,4R,5S) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic ring and the three phenylmethoxy groups. These groups could potentially participate in various intermolecular interactions, influencing the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Applications : The compound's rigid, locked, bicyclic framework is used for the synthesis of natural products. It allows for highly stereo- and regioselective reactions, reducing the need for multiple protecting groups (Mereyala, Chadalawada, & Guntha, 1999).
- Ring-Closing Metathesis : Desymmetrization via ring-closing metathesis leads to the formation of 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit common in natural products. This method is used in the synthesis of exo-brevicomin and endo-brevicomin (Burke, Müller, & Beaudry, 1999).
- Pheromone Synthesis : The synthesis of (1S,2R,5R)‐2‐Ethyl‐1,5‐dimethyl‐6,8‐dioxabicyclo[3.2.1]octane, an aggregation pheromone of beech bark beetles, demonstrates the use of this compound in entomology (Francke, Schröder, Kohnle, & Simon, 1996).
Applications in Organic Chemistry
- Dihydroxylation Methodology : Asymmetric dihydroxylation methods have been developed using variants of this compound. This methodology aids in constructing the frontalin and brevicomin skeleton (Turpin & Weigel, 1992).
- Synthesis of Chiral Diols : It's used in the synthesis of chiral 1,2-diols and related compounds, showing potential in the creation of biologically active substances, including insect pheromones (Masaki, Serizawa, Nagata, Oda, Nagashima, & Kaji, 1986).
Polymer Science Applications
- Polymerization Studies : The compound's derivatives are studied in polymerizations to understand the stereochemical course and propagation mechanisms in polymer chemistry (Okada, Hirasawa, & Sumitomo, 1989).
Natural Product Synthesis
- Total Synthesis of Natural Products : Used in the total synthesis of cyclodidemniserinol trisulfate, highlighting its utility in complex natural product synthesis (Liu & Long, 2009).
Propiedades
IUPAC Name |
(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25-,26+,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSLTCFTYHIRT-HYFAGJRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



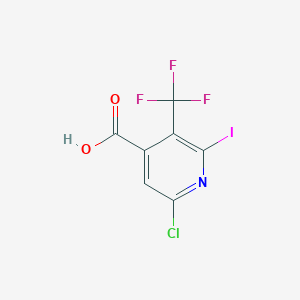
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

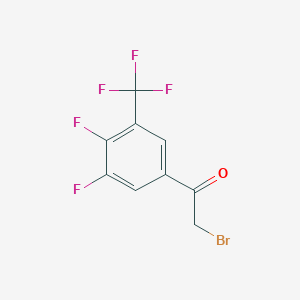
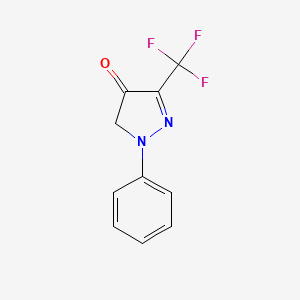

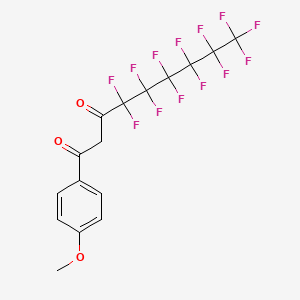

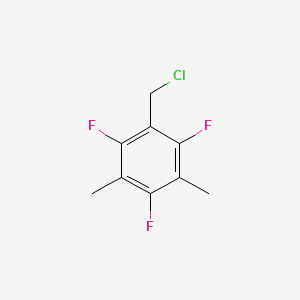

![Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate](/img/structure/B3043578.png)
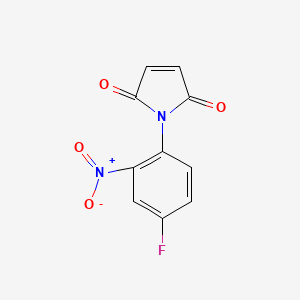

![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)